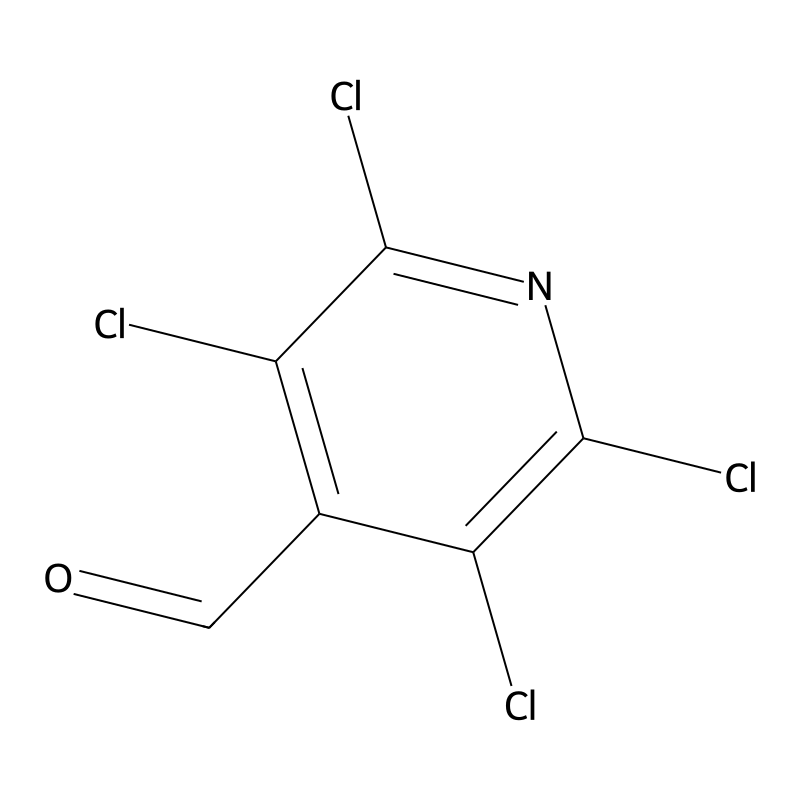

2,3,5,6-Tetrachloropyridine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor molecule: Due to the presence of the aldehyde functional group (C=O), 2,3,5,6-Tetrachloropyridine-4-carbaldehyde could serve as a precursor molecule for the synthesis of more complex heterocyclic compounds. These compounds often possess interesting biological properties and find applications in medicinal chemistry [].

- Building block for metal complexes: The pyridine ring structure with the aldehyde group makes 2,3,5,6-Tetrachloropyridine-4-carbaldehyde a potential candidate for the design of ligands for coordination complexes. These complexes can be used as catalysts in various organic reactions or for material science applications.

2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms and an aldehyde functional group. Its molecular formula is C6HCl4N, and it exhibits significant reactivity due to the electronegative chlorine substituents. This compound is recognized for its utility in organic synthesis and various industrial applications, particularly as an intermediate in the production of agrochemicals and pharmaceuticals .

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The compound can be reduced to yield less chlorinated derivatives.

- Oxidation Reactions: Oxidative processes can lead to more complex chlorinated derivatives.

Common reagents for these reactions include sodium methoxide for substitutions, palladium on carbon for reductions, and strong oxidizing agents like potassium permanganate for oxidation .

Research indicates that 2,3,5,6-tetrachloropyridine-4-carbaldehyde possesses notable biological activities. It has been studied for its potential in enzyme inhibition and as a precursor for bioactive molecules. Investigations into its antimicrobial and anticancer properties have shown promise, making it a candidate for further pharmacological development .

The synthesis of 2,3,5,6-tetrachloropyridine-4-carbaldehyde can be achieved through several methods:

- Chlorination of Pyridine Derivatives: Chlorination reactions involving pyridine derivatives yield this compound under controlled conditions.

- Use of Pentachloropyridine: A common synthetic route involves starting from pentachloropyridine and utilizing n-butyllithium followed by carbon dioxide in an inert atmosphere at low temperatures .

Example Synthesis Route- Stage 1: React pentachloropyridine with n-butyllithium in diethyl ether at -55°C.

- Stage 2: Introduce carbon dioxide to the mixture and allow the temperature to rise before acidifying with hydrochloric acid .

The compound finds extensive applications across various fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Investigated for potential use in creating antimicrobial and anticancer agents.

- Agrochemicals: Used in the formulation of pesticides and herbicides.

- Dyes and Specialty Chemicals: Acts as an intermediate in producing various dyes and specialty chemicals .

Studies on the interactions of 2,3,5,6-tetrachloropyridine-4-carbaldehyde with biological systems reveal its potential effects on enzyme activity. Its reactivity towards nucleophiles makes it a subject of interest in enzyme inhibition studies. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, which is exploited in synthetic applications .

Several compounds share structural similarities with 2,3,5,6-tetrachloropyridine-4-carbaldehyde. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid | Chlorinated pyridine derivative | Different substitution pattern affecting reactivity |

| Pentachloropyridine | Highly chlorinated pyridine | Contains five chlorine atoms |

| 2,3,5-Tetrachloropyridine | Chlorinated pyridine | Lacks aldehyde functionality |

Uniqueness

The uniqueness of 2,3,5,6-tetrachloropyridine-4-carbaldehyde lies in its specific substitution pattern and the presence of the aldehyde group. This configuration imparts distinct reactivity and properties compared to other chlorinated pyridine derivatives. Its versatility as a synthetic intermediate makes it particularly valuable in targeted organic synthesis applications .

2,3,5,6-Tetrachloropyridine-4-carbaldehyde emerged as a compound of interest in the late 20th century, driven by advancements in halogenated heterocycle synthesis. Early methods for producing chlorinated pyridines, such as high-temperature chlorination of pyridine derivatives, laid the groundwork for its discovery. Patents from the 1980s–1990s describe optimized routes for tetrachloropyridine synthesis, including catalytic dechlorination of pentachloropyridine using zinc in alkaline media. The compound’s aldehyde-functionalized structure was first reported in the context of agrochemical intermediates, particularly for synthesizing herbicidal agents like α-[4-(3',5',6'-trichloropyridyloxy)-phenoxy]propionic acids.

Table 1: Key Milestones in Development

Significance in Halogenated Heterocyclic Chemistry

This compound exemplifies the strategic value of halogenated pyridines in synthetic chemistry. The four chlorine atoms at positions 2, 3, 5, and 6 create a sterically hindered yet electronically activated scaffold, while the aldehyde group at position 4 provides a versatile handle for further functionalization. Key attributes include:

- Reactivity Patterns: The electron-withdrawing chlorine substituents enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions) and condensations. Neighboring chlorine atoms also enable regioselective substitution reactions under controlled conditions.

- Comparative Analysis: Unlike monochloropyridines (e.g., 2-chloropyridine), the tetrachlorinated structure exhibits reduced susceptibility to microbial degradation, enhancing stability in environmental applications.

Table 2: Reactivity Comparison with Analogues

Current Research Landscape

Recent studies focus on three domains:

Synthetic Methodology

Innovative routes emphasize atom economy and reduced toxicity. For example:

- Catalytic Dehalogenation: Zinc-ammonium salt systems achieve selective dechlorination of pentachloropyridine to yield 2,3,5,6-tetrachloropyridine intermediates.

- Oxidative Functionalization: Direct oxidation of 4-picoline derivatives using vanadium-molybdenum catalysts under controlled temperatures (400°C) produces the aldehyde group.

Materials Science Applications

The compound serves as a precursor for:

- Porphyrin Frameworks: Mechanochemical condensation with pyrrole generates chlorinated porphyrins for photodynamic therapy research.

- Metal-Organic Frameworks (MOFs): Aldehyde-directed assembly with zinc ions creates porous structures for gas storage.

Pharmaceutical Intermediates

Derivatives show promise in:

- Antimicrobial Agents: Thiosemicarbazone derivatives exhibit activity against Staphylococcus aureus.

- Kinase Inhibitors: Halogenated pyridine cores interact with ATP-binding sites in CK2α, a cancer-linked enzyme.

Table 3: Recent Applications

| Field | Application | Reference |

|---|---|---|

| Organic Synthesis | Porphyrin precursor | |

| Medicinal Chemistry | CK2α inhibitor scaffold | |

| Materials Science | MOF linker |

Molecular Formula and Structural Characteristics

2,3,5,6-Tetrachloropyridine-4-carbaldehyde represents a chlorinated derivative of pyridine characterized by the presence of four chlorine atoms and an aldehyde functional group . The compound exhibits the molecular formula C₆HCl₄NO with a molecular weight of 244.89 g/mol [2] [3]. This heterocyclic aromatic compound features a pyridine ring system where chlorine substituents occupy positions 2, 3, 5, and 6, while the aldehyde group is positioned at carbon 4 [2].

The structural characteristics of this compound are significantly influenced by the electronegative chlorine substituents, which create an electron-deficient pyridine ring system . The presence of four chlorine atoms imparts substantial reactivity due to their electron-withdrawing properties, making the compound particularly susceptible to nucleophilic attack . The aldehyde functional group contributes additional electrophilic character to the molecule, enhancing its potential for various chemical transformations .

| Property | Value |

|---|---|

| Molecular Formula | C₆HCl₄NO |

| Molecular Weight (g/mol) | 244.89 |

| IUPAC Name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde |

| CAS Number | 68054-26-2 |

| InChI Key | QSXFGJSLCCZMET-UHFFFAOYSA-N |

| SMILES | ClC1=C(Cl)NC(=C(Cl)C1=Cl)C=O |

The molecular geometry exhibits a planar aromatic ring structure typical of pyridine derivatives [2]. The chlorine substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance effects . The aldehyde group maintains its characteristic planar geometry, with the carbonyl carbon adopting sp² hybridization [4].

Physical properties of 2,3,5,6-tetrachloropyridine-4-carbaldehyde include a predicted boiling point of 302.6 ± 37.0 °C and a density of 1.7 ± 0.1 g/cm³ [5]. The compound exhibits a flash point of 136.8 ± 26.5 °C and demonstrates low vapor pressure at ambient conditions [5]. The lipophilicity parameter (LogP) of 3.32 indicates moderate hydrophobic character, while the polar surface area measures 29.96 Ų [5].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic aromatic compounds [2]. The primary IUPAC name is 2,3,5,6-tetrachloropyridine-4-carbaldehyde, which clearly indicates the positions of all substituents on the pyridine ring [2] [3].

Physical State and Appearance

2,3,5,6-Tetrachloropyridine-4-carbaldehyde exists as a solid crystalline compound under standard conditions [1]. The compound typically appears as white to pale yellow crystals or crystalline powder [1]. This physical state is characteristic of many chlorinated pyridine derivatives, which tend to form stable crystalline structures due to intermolecular interactions between the electronegative chlorine atoms and the aromatic ring system.

The crystalline nature of this compound is consistent with its molecular structure, where the presence of four chlorine atoms and an aldehyde functional group creates a rigid, well-defined molecular geometry that facilitates crystal formation. The slight coloration observed in some samples may be attributed to minor impurities or partial oxidation of the aldehyde group during storage or handling.

Melting and Boiling Points

The boiling point of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde has been reported as 302.6 ± 37.0°C at 760 mmHg [2] [3] [4]. This relatively high boiling point reflects the compound's molecular weight (244.89 g/mol) and the presence of strong intermolecular forces, particularly dipole-dipole interactions between the highly polar chlorine atoms and the aldehyde functionality.